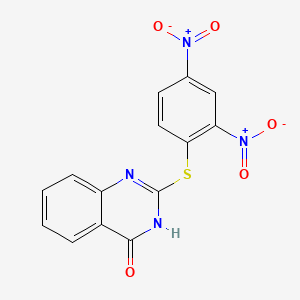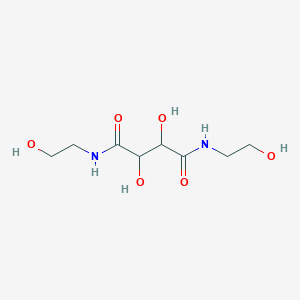
Ethyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a thioxo group attached to a tetrahydropyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with thiourea in the presence of a base, followed by the addition of 2-ethoxybenzaldehyde. The reaction is usually carried out under reflux conditions in an ethanol solvent. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.
Reduction: Sodium borohydride in ethanol or methanol under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Brominated derivatives with potential biological activity.
Reduction: Reduced analogs with modified chemical properties.
Substitution: Substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Studied for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to the suppression of cell proliferation. Additionally, the thioxo group may interact with thiol-containing proteins, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate: This compound has a hydroxyphenyl group instead of an ethoxyphenyl group, leading to different chemical and biological properties.
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate: The presence of a bromophenyl group imparts distinct reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C16H20N2O3S |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
ethyl 4-(2-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H20N2O3S/c1-4-20-12-9-7-6-8-11(12)14-13(15(19)21-5-2)10(3)17-16(22)18-14/h6-9,14H,4-5H2,1-3H3,(H2,17,18,22) |
Clave InChI |
ZFUPGZFOCOQJNF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C2C(=C(NC(=S)N2)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703736.png)
![2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11703738.png)
![2,6-dichloro-N-[(2Z)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11703740.png)
![(4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11703741.png)



![Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11703768.png)
![5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione](/img/structure/B11703780.png)


![3-(Quinolin-2-yl)benzo[f]quinoline](/img/structure/B11703814.png)
![2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione](/img/structure/B11703820.png)

